Benzyl 2-formylpyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-formylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It is also known by other names such as Z-Pro-Pro-CHO, Z-PP-CHO, and Boc-Pro-prolinal . The compound has a molecular weight of 233.27 g/mol .
Molecular Structure Analysis
The InChI code for Benzyl 2-formylpyrrolidine-1-carboxylate is1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2
. The compound has a complex structure with a benzyl group attached to a formylpyrrolidine-1-carboxylate group . Physical And Chemical Properties Analysis
Benzyl 2-formylpyrrolidine-1-carboxylate has a molecular weight of 330.4 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 330.15795719 g/mol . The topological polar surface area of the compound is 66.9 Ų .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Sreekanth and Jha (2020) details the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting one compound as particularly potent in antimicrobial tests (Sreekanth & Jha, 2020).
Formylation Research : Research by Boukou-Poba, Farnier, and Guilard (1981) discusses the formylation of 2-arylpyrroles and methyl 5-arylpyrrole-2-carboxylates, contributing to our understanding of electrophilic substitution and the structure of the resulting aldehydes (Boukou-Poba, Farnier & Guilard, 1981).
Pharmacological Research Tool : Tueckmantel et al. (1997) synthesized 1-benzyl-APDC, showing it to display good selectivity at metabotropic glutamate receptors (mGluRs), suggesting its potential as a useful pharmacological research tool (Tueckmantel et al., 1997).
Tautomerism in Organic Chemistry : A study by Momose et al. (1979) presents syntheses of 3-hydroxypyrroles and their tautomeric forms, offering valuable insights into the factors governing tautomerism in these compounds (Momose et al., 1979).
Carboxylation Studies : Meng et al. (2019) report on the visible-light-mediated carboxylation of benzylic C–H bonds with CO2, a significant advancement in the field of organic synthesis (Meng et al., 2019).
Lewis Acid-Mediated Carboxylation : Nemoto et al. (2009) successfully applied Lewis acid-mediated carboxylation of arenes with CO2 to 1-substituted indoles and pyrroles, demonstrating a regioselective process (Nemoto et al., 2009).
Catalysis in Organic Synthesis : Zhang et al. (2006) describe the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives, showcasing the catalyst's broad utility (Zhang et al., 2006).
properties
IUPAC Name |
benzyl 2-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453918 | |
Record name | Benzyl 2-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-formylpyrrolidine-1-carboxylate | |
CAS RN |
105706-84-1 | |
Record name | Benzyl 2-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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